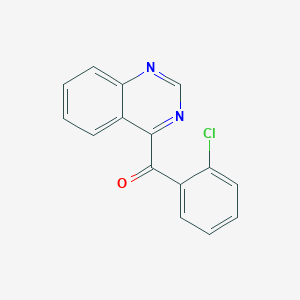
CID 78070541
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 78070541” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of CID 78070541 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that involve the use of various reagents and catalysts. The industrial production methods for this compound typically involve large-scale chemical synthesis processes that ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may be found in specialized chemical literature or patents .
Análisis De Reacciones Químicas
CID 78070541 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
CID 78070541 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and other proteins. In medicine, this compound could be investigated for its therapeutic potential in treating certain diseases. Industrial applications might include its use as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of CID 78070541 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use. Studies using techniques such as molecular docking and network pharmacology can provide insights into the detailed mechanisms by which this compound exerts its effects .
Comparación Con Compuestos Similares
CID 78070541 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or similar biological activities. The comparison can involve analyzing the chemical properties, reactivity, and applications of these compounds. Some similar compounds might be identified through chemical databases such as PubChem, which allows for the retrieval of compounds with similar structures and properties .
Propiedades
Fórmula molecular |
Al3Pt2 |
|---|---|
Peso molecular |
471.1 g/mol |
InChI |
InChI=1S/3Al.2Pt |
Clave InChI |
QGXUPIBFTCUNIA-UHFFFAOYSA-N |
SMILES canónico |
[Al].[Al].[Al].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Nitro-4-[(octan-2-yl)oxy]benzene](/img/structure/B14623908.png)
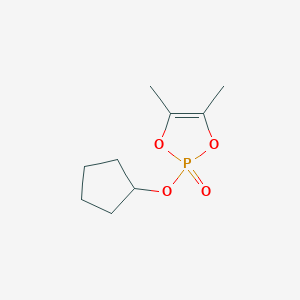
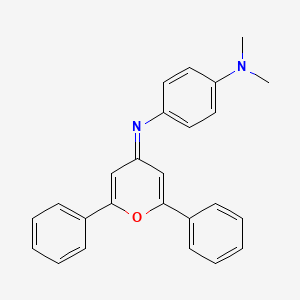
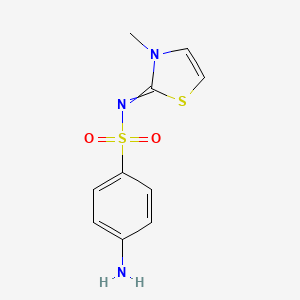
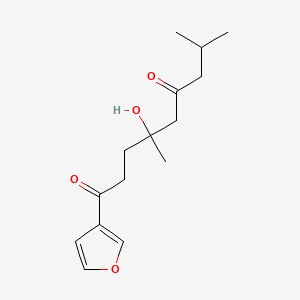

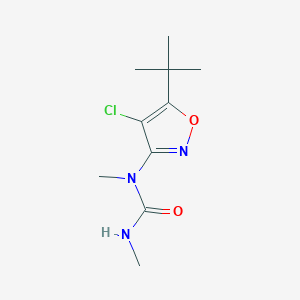
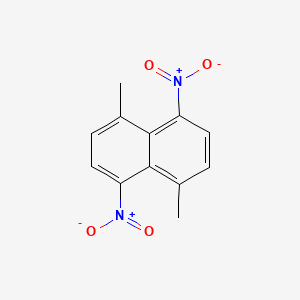
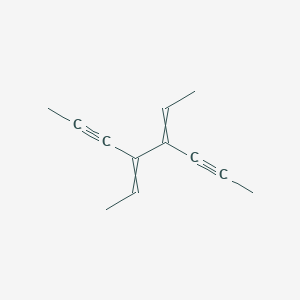
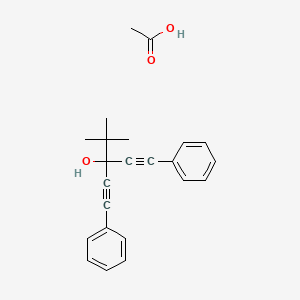
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
